REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([NH2:15])[CH:14]=1)[C:9]([OH:11])=[O:10].[CH3:16]O>>[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([NH2:15])[CH:14]=1)[C:9]([O:11][CH3:16])=[O:10]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1)N
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Name
|
|
Quantity
|
250 mL
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Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirring
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Type
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TEMPERATURE
|
Details
|
under heating
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Type
|
TEMPERATURE
|
Details
|
reflux for additional 6 hours
|
Duration
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6 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled out under reduced pressure
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Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
dried up under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |